molecular formula C15H20N4OS B2993183 3-[2-(4-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-32-0

3-[2-(4-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B2993183
CAS No.: 688793-32-0
M. Wt: 304.41
InChI Key: UOEHPDWUSDAZQK-UHFFFAOYSA-N
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Description

3-[2-(4-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4-one derivatives This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a sulfanylidene group

Scientific Research Applications

3-[2-(4-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

Future Directions

The future directions in the field of pyridopyrimidines research involve the development of new therapies. The pyridopyrimidine moiety has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves multiple steps One common method includes the condensation of 2-aminopyrimidine with a suitable aldehyde to form an intermediate, which is then cyclized to form the pyrido[2,3-d]pyrimidin-4-one core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying specific biological interactions and developing new therapeutic agents.

Properties

IUPAC Name

3-[2-(4-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-11-4-7-18(8-5-11)9-10-19-14(20)12-3-2-6-16-13(12)17-15(19)21/h2-3,6,11H,4-5,7-10H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEHPDWUSDAZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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